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molecular formula C11H10N2OS B8414588 2-Hydroxymethyl-3-methylthiazolo[3,2-a]benzoimidazole

2-Hydroxymethyl-3-methylthiazolo[3,2-a]benzoimidazole

Cat. No. B8414588
M. Wt: 218.28 g/mol
InChI Key: DYEQESBDHRNQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642264B1

Procedure details

Under ice-cooling, 3-methylthiazolo[3,2-a]benzoimidazole-2-carboxylic acid ethyl ester (Can. J. Chem., 45 (23), 2903-2912 (1967) (10 g) was added to THF (250 ml) suspension of LiAlH4 (1.46 g) and stirred at the same temperature for 1 hour. While cooling, the reaction solution was mixed with Na2SO4.10H2O and stirred, and then the insoluble matter was removed by filtration and the solvent was evaporated under a reduced pressure to obtain the title compound (6.36 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:17][C:9]2=[N:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[N:8]2[C:7]=1[CH3:18])=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[OH:3][CH2:4][C:6]1[S:17][C:9]2=[N:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[N:8]2[C:7]=1[CH3:18] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(N2C(=NC3=C2C=CC=C3)S1)C
Step Two
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.46 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
While cooling
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=C(N2C(=NC3=C2C=CC=C3)S1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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